苯甲酸苄酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

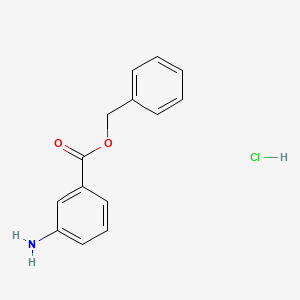

Benzyl 3-aminobenzoate, also known as benzyl 3-aminobenzoate hydrochloride, is a chemical compound with the molecular weight of 227.26 . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of benzyl 3-aminobenzoate hydrochloride can be achieved through a series of reactions. One approach involves the nitration of p-nitrobenzoic acid in a continuous flow system, followed by the reduction and esterification of p-nitrobenzoic acid . This process has been optimized to achieve high conversion (> 99%) and selectivity (> 99%) in residence times that reach up to a minimum of 12 seconds .

Molecular Structure Analysis

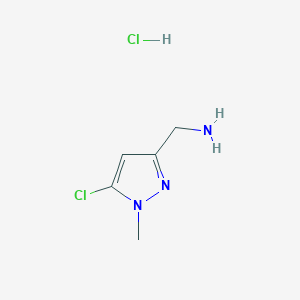

The molecular structure of benzyl 3-aminobenzoate hydrochloride can be represented by the InChI code 1S/C14H13NO2/c15-13-8-4-7-12 (9-13)14 (16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

Benzyl 3-aminobenzoate hydrochloride can undergo various chemical reactions. For instance, it can participate in electrophilic and nucleophilic reactions, which are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .

Physical And Chemical Properties Analysis

Benzyl 3-aminobenzoate hydrochloride is a powder that is stored at room temperature . It has a melting point of 86-87 degrees Celsius . The compound’s solubility and other physical properties have not been specified in the retrieved sources.

科学研究应用

Anticancer Properties

PABA derivatives have shown promise as potential anticancer agents. Their ability to inhibit cell growth and induce apoptosis makes them interesting candidates for further investigation in cancer therapy .

Anti-Alzheimer’s Potential

Research suggests that PABA compounds may have neuroprotective effects. They could play a role in preventing or slowing down neurodegenerative diseases like Alzheimer’s by modulating oxidative stress and inflammation .

Antibacterial Activity

PABA-based molecules have demonstrated antimicrobial properties. For instance, dibenzoic acid and its cadmium salt exhibited efficient results against bacterial strains. Additionally, synthesized derivatives of triazole benzoic acid showed positive antibacterial activity .

Anti-Inflammatory Activity

PABA derivatives have been investigated for their anti-inflammatory effects. By modulating inflammatory pathways, they could be useful in managing inflammatory diseases.

作用机制

Target of Action

Benzyl 3-aminobenzoate hydrochloride, similar to other compounds having a 4-aminobenzoate structure such as benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action inhibits the ability of nerve cells to depolarize and conduct nerve impulses, leading to a numbing effect .

Biochemical Pathways

It is known that the compound’s action on sodium channels disrupts the normal functioning of nerve cells, affecting the transmission of nerve impulses . This disruption can have downstream effects on various physiological processes that rely on nerve signal transmission.

Pharmacokinetics

Its solubility and low pka value suggest that it may have good bioavailability

Result of Action

The primary result of Benzyl 3-aminobenzoate hydrochloride’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By blocking nerve impulses, the compound effectively numbs the area where it is applied, reducing sensations of pain .

未来方向

Future research could explore the potential applications of benzyl 3-aminobenzoate hydrochloride in various fields. For instance, its derivatives could be studied for their antimicrobial, anti-inflammatory, and anticancer activities . Additionally, the compound’s synthesis process could be further optimized for higher efficiency .

属性

IUPAC Name |

benzyl 3-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11;/h1-9H,10,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBQQOKPBCXXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-aminobenzoate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)

![(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2466488.png)

![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)

![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)

![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)

![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)